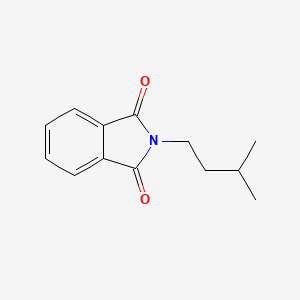

N-Isoamylphthalamide

Description

Structure

3D Structure

Properties

CAS No. |

41764-14-1 |

|---|---|

Molecular Formula |

C13H15NO2 |

Molecular Weight |

217.26 g/mol |

IUPAC Name |

2-(3-methylbutyl)isoindole-1,3-dione |

InChI |

InChI=1S/C13H15NO2/c1-9(2)7-8-14-12(15)10-5-3-4-6-11(10)13(14)16/h3-6,9H,7-8H2,1-2H3 |

InChI Key |

OXMDWHVDKVTUQL-UHFFFAOYSA-N |

SMILES |

CC(C)CCN1C(=O)C2=CC=CC=C2C1=O |

Canonical SMILES |

CC(C)CCN1C(=O)C2=CC=CC=C2C1=O |

Other CAS No. |

41764-14-1 |

Synonyms |

N-isoamylphthalamide |

Origin of Product |

United States |

Classical Gabriel Synthesis:this Traditional Method Involves the Reaction of Potassium Phthalimide with Isoamyl Halide E.g., Isoamyl Bromide .

Step 1: Formation of Potassium Phthalimide (B116566): Phthalimide is treated with a base, such as potassium hydroxide, to form the potassium salt. byjus.com

Step 2: N-Alkylation: The resulting potassium phthalimide is then reacted with isoamyl bromide in a suitable solvent, like dimethylformamide (DMF), to yield N-Isoamylphthalamide. wikipedia.org

Modern Synthetic Approaches:more Recent Methods for the Synthesis of N Alkylphthalimides Include Photocatalyzed Reactions. for Instance, N Vinylphthalimide Can React with Radical Precursors to Generate N Alkylphthalimides.rsc.orgwhile Not Specifically Demonstrated for N Isoamylphthalamide, These Modern Techniques Offer Alternative and Potentially Milder Conditions for Its Synthesis.

Conventional and Optimized Synthetic Pathways for this compound

The traditional and most direct route to this compound involves the reaction of phthalic anhydride (B1165640) with isoamylamine. This pathway is characterized by its simplicity and efficiency, and it can be categorized into amidation and cyclocondensation reactions.

Amidation Reactions for Phthalamide Formation

The initial step in the synthesis of this compound from phthalic anhydride and isoamylamine is an amidation reaction. This involves the nucleophilic attack of the primary amine on one of the carbonyl carbons of the anhydride. This ring-opening reaction forms an intermediate phthalamic acid. This reaction is typically fast and can often be performed at room temperature. The resulting N-isoamylphthalamic acid can be isolated or, more commonly, cyclized in situ to the desired phthalimide.

Cyclocondensation Approaches for N-Substituted Phthalamides

The subsequent and crucial step is the cyclocondensation of the intermediate phthalamic acid to form the stable five-membered imide ring of this compound. This intramolecular reaction involves the elimination of a water molecule. Heat is the most common driving force for this dehydration process. The reaction is often carried out by refluxing the reactants in a suitable solvent, such as acetic acid, which can also act as a catalyst. sphinxsai.com

A typical procedure involves heating a mixture of phthalic anhydride and the primary amine. researchgate.net The yields for this type of reaction are generally high. For instance, the reaction of phthalic anhydride with various primary amines in acetic acid at 110 °C has been reported to produce N-substituted phthalimides in yields ranging from 86-98%. asianpubs.org

Table 1: Representative Conditions for N-Alkylphthalamide Synthesis

| Reactant 1 | Reactant 2 | Solvent | Temperature (°C) | Yield (%) | Reference |

| Phthalic Anhydride | Primary Amine | Acetic Acid | 110 | 86-98 | asianpubs.org |

| Phthalic Anhydride | Ethylenediamine | Water | Reflux | ~80 | rsc.org |

Mechanistic Investigations of this compound Synthesis

The mechanism of this compound formation from phthalic anhydride and isoamylamine is a well-understood two-step process.

Nucleophilic Acyl Substitution (Addition-Elimination): The reaction initiates with the lone pair of electrons on the nitrogen atom of isoamylamine attacking one of the carbonyl carbons of phthalic anhydride. This leads to the formation of a tetrahedral intermediate. Subsequently, the ring opens to form the more stable N-isoamylphthalamic acid.

Intramolecular Cyclization (Dehydration): Under the influence of heat, the carboxylic acid and amide functionalities of the phthalamic acid intermediate undergo an intramolecular condensation. The hydroxyl group of the carboxylic acid is protonated, making it a good leaving group (water). The nitrogen atom of the amide then attacks the carbonyl carbon of the carboxylic acid, leading to the formation of a new tetrahedral intermediate which then collapses, eliminating a molecule of water and forming the stable five-membered imide ring of this compound.

Innovative Synthetic Strategies and Green Chemistry Approaches

In recent years, there has been a significant push towards developing more sustainable and environmentally friendly synthetic methods. This has led to the exploration of catalyst-free and light-promoted reactions for the synthesis of N-substituted phthalamides.

Catalyst-Free Synthesis of this compound

The synthesis of N-substituted phthalamides can often be achieved without the need for an external catalyst, aligning with the principles of green chemistry. The inherent reactivity of phthalic anhydride and primary amines allows for their direct condensation under thermal conditions. These reactions can be performed under solvent-free conditions, further enhancing their green credentials by reducing waste. sphinxsai.com Microwave irradiation has also been employed to accelerate these reactions, often leading to shorter reaction times and high yields.

Table 2: Comparison of Conventional Heating vs. Microwave Irradiation for a Catalyst-Free Amidation (Representative)

| Method | Reaction Time | Yield (%) |

| Conventional Heating | Several hours | Good to Excellent |

| Microwave Irradiation | Minutes | Excellent |

This is a generalized comparison, as specific data for this compound is not available.

Visible-Light-Promoted Functionalization in this compound Synthesis

Visible-light photoredox catalysis has emerged as a powerful tool in organic synthesis, offering mild reaction conditions and unique reactivity. While direct visible-light-promoted synthesis of this compound from phthalic anhydride and isoamylamine is not extensively documented, related transformations highlight the potential of this approach. For instance, visible light has been utilized to promote the alkylation and acylation of various nitrogen-containing heterocycles. These methods often involve the generation of radical intermediates under mild conditions, avoiding the need for high temperatures. The application of such strategies to the direct amidation of anhydrides is an active area of research.

Purification and Isolation Techniques for this compound

Following the synthesis of this compound, purification is a critical step to remove unreacted starting materials, byproducts, and other impurities. The choice of purification technique depends on the nature of the impurities and the desired final purity of the compound.

Chromatographic techniques are powerful tools for the purification of N-substituted phthalimides like this compound. These methods separate compounds based on their differential partitioning between a stationary phase and a mobile phase.

Column Chromatography is a commonly employed method for the purification of N-substituted phthalimides. hhu.de In a typical procedure, a crude reaction mixture is loaded onto a column packed with a solid adsorbent, most commonly silica (B1680970) gel. hhu.de A solvent or a mixture of solvents (the eluent) is then passed through the column, and the components of the mixture travel down the column at different rates, allowing for their separation. For N-substituted phthalimides, a common solvent system used for elution is a mixture of hexane (B92381) and ethyl acetate. hhu.de The polarity of the eluent can be adjusted to achieve optimal separation.

The progress of the separation is often monitored by Thin-Layer Chromatography (TLC) , which uses a small plate coated with the same adsorbent as the column. hhu.de This allows for rapid analysis of the fractions collected from the column to identify those containing the pure product.

The following table outlines a typical column chromatography setup for the purification of an N-substituted phthalimide:

| Parameter | Description |

| Stationary Phase | Silica gel (e.g., 63-200 mesh) hhu.de |

| Mobile Phase (Eluent) | Hexane/Ethyl Acetate (e.g., 4:1 v/v) hhu.de |

| Detection Method | Thin-Layer Chromatography (TLC) with UV visualization hhu.de |

Recrystallization is a widely used technique for purifying solid organic compounds. This method relies on the difference in solubility of the compound and its impurities in a particular solvent at different temperatures. The general procedure involves dissolving the impure solid in a suitable hot solvent to create a saturated solution. As the solution cools, the solubility of the compound decreases, leading to the formation of crystals of the pure compound, while the impurities remain dissolved in the solvent.

For N-substituted phthalimides, suitable recrystallization solvents can include ethanol or a mixture of acetone and tetrahydrofuran (THF). mdpi.comresearchgate.net The choice of solvent is critical; the desired compound should be highly soluble at high temperatures and sparingly soluble at low temperatures, while the impurities should either be very soluble or insoluble at all temperatures.

Precipitation is another method used for the isolation of solid products. This technique involves the formation of a solid from a solution. In the context of this compound synthesis, after the reaction is complete, the product might be precipitated by adding a substance in which it is insoluble (an anti-solvent) or by changing the temperature or pH of the solution. For instance, pouring the reaction mixture into water can cause the organic product to precipitate out. mdpi.com The resulting solid is then collected by filtration.

The following table summarizes the key aspects of these purification techniques:

| Technique | Principle | Common Solvents/Methods |

| Recrystallization | Difference in solubility at varying temperatures. | Ethanol, Acetone/THF mixture mdpi.comresearchgate.net |

| Precipitation | Formation of a solid from a solution. | Addition of an anti-solvent (e.g., water) mdpi.com |

These purification and isolation techniques are essential for obtaining this compound in high purity, which is crucial for its subsequent applications and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of this compound

NMR spectroscopy is a powerful tool for determining the structure of organic molecules by analyzing the magnetic properties of atomic nuclei. For this compound, both one-dimensional (¹H and ¹³C) and two-dimensional NMR techniques would be instrumental in assigning all proton and carbon resonances and confirming connectivity.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

The ¹H NMR spectrum of this compound would provide information on the different types of protons present, their chemical environments, relative numbers, and coupling interactions. The molecule contains distinct proton environments: the aromatic protons of the phthalimide ring and the aliphatic protons of the isoamyl chain.

The aromatic protons on the phthalimide ring are expected to resonate in the deshielded region, typically between δ 7.6 and 7.9 ppm, characteristic of phthalimide derivatives. rsc.org These protons would likely appear as multiplets due to their relative positions on the benzene (B151609) ring. The four aromatic protons of the isoindole-1,3-dione core typically show two sets of multiplets (e.g., doublets of doublets or complex multiplets) due to their symmetry and coupling. rsc.org

The isoamyl chain (–CH₂CH₂CH(CH₃)₂) would exhibit characteristic aliphatic proton signals. The methylene (B1212753) group directly attached to the nitrogen of the phthalimide ring (–N–CH₂–) would be deshielded by the adjacent electronegative nitrogen and carbonyl groups, appearing at a higher chemical shift compared to other aliphatic protons, likely in the range of δ 3.5–4.0 ppm. The subsequent methylene protons (–CH₂CH(CH₃)₂) would resonate around δ 1.5–2.0 ppm. The methine proton (–CH(CH₃)₂) would appear as a multiplet, while the two equivalent methyl groups (–CH(CH₃)₂) would give rise to a doublet at a lower chemical shift, typically around δ 0.8–1.0 ppm. libretexts.org The integration of these signals would correspond to the number of protons in each environment, providing a crucial quantitative measure for structural confirmation. uiuc.edu

Illustrative ¹H NMR Data for this compound (CDCl₃)

| Proton Environment | Approximate Chemical Shift (δ, ppm) | Multiplicity (Expected) | Integration (Relative No. of Protons) |

| Phthalimide Ar-H | 7.6 - 7.9 | Multiplets | 4H |

| –N–CH₂– | 3.5 - 4.0 | Triplet | 2H |

| –CH₂–CH(CH₃)₂ | 1.5 - 2.0 | Multiplet | 2H |

| –CH(CH₃)₂ | 1.5 - 2.0 | Multiplet | 1H |

| –CH(CH₃)₂ | 0.8 - 1.0 | Doublet | 6H |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum of this compound would reveal the distinct carbon environments within the molecule. The large chemical shift range of ¹³C NMR (approximately 200 ppm) makes it highly effective for differentiating various carbon types. miamioh.edu

The carbonyl carbons of the phthalimide moiety (C=O) are highly deshielded due to the electronegativity of oxygen and the sp² hybridization, typically appearing in the range of δ 160–170 ppm. The aromatic carbons of the phthalimide ring would resonate between δ 120–140 ppm, with quaternary carbons (those not bearing a hydrogen) generally at higher chemical shifts than protonated carbons. docbrown.info

The aliphatic carbons of the isoamyl chain would show signals in the shielded region, typically between δ 10–50 ppm. The carbon directly bonded to the nitrogen (–N–CH₂–) would be more deshielded than other aliphatic carbons, likely around δ 35–45 ppm. The methine carbon (–CH(CH₃)₂) would appear around δ 25–30 ppm, and the terminal methyl carbons (–CH(CH₃)₂) would be the most shielded, typically around δ 20–25 ppm. chemistryviews.org

Illustrative ¹³C NMR Data for this compound (CDCl₃)

| Carbon Environment | Approximate Chemical Shift (δ, ppm) |

| Carbonyl C=O | 167 - 169 |

| Phthalimide Ar-C | 132 - 134 |

| Phthalimide Ar-C | 122 - 124 |

| Quaternary Ar-C | 130 - 132 |

| –N–CH₂– | 35 - 45 |

| –CH₂–CH(CH₃)₂ | 25 - 35 |

| –CH(CH₃)₂ | 25 - 35 |

| –CH(CH₃)₂ | 20 - 25 |

Advanced Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for this compound

Two-dimensional (2D) NMR techniques are essential for confirming the connectivity and spatial relationships between atoms, especially in complex molecules. miamioh.edu

COSY (COrrelation SpectroscopY): A ¹H-¹H COSY spectrum would show correlations between coupled protons, providing information on vicinal (³J) and geminal (²J) couplings. For this compound, COSY would help establish the connectivity within the isoamyl chain (e.g., –CH₂–CH₂–CH–) and confirm the coupling patterns of the aromatic protons. rsc.org

HSQC (Heteronuclear Single Quantum Correlation): The ¹H-¹³C HSQC (or HMQC) experiment correlates protons directly bonded to carbons (¹JCH correlations). This spectrum would allow for the direct assignment of each protonated carbon signal to its corresponding proton signal. For this compound, it would clearly differentiate between the aromatic CH carbons and the various aliphatic CH and CH₂ carbons by their respective proton and carbon chemical shifts. rsc.org

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a crucial analytical technique for determining the molecular weight of a compound and providing information about its structure through characteristic fragmentation patterns.

Gas Chromatography-Mass Spectrometry (GC-MS) Applied to this compound and its Derivatives

Gas Chromatography-Mass Spectrometry (GC-MS) is a hyphenated technique that combines the separation power of gas chromatography with the identification capabilities of mass spectrometry. massbank.eu This technique is particularly suitable for volatile and thermally stable compounds like this compound.

Upon introduction into the GC-MS system, this compound would first be separated from any impurities or co-eluting compounds in the gas chromatograph. The separated compound then enters the mass spectrometer, where it is ionized (e.g., by electron ionization, EI) and fragmented. The resulting mass spectrum would display the molecular ion peak ([M]⁺•), which corresponds to the molecular weight of this compound (C₁₃H₁₅NO₂). The calculated monoisotopic mass for C₁₃H₁₅NO₂ is 217.1097 Da. [PubChem CID 39033]

The fragmentation pattern provides structural information. For this compound, typical fragmentation pathways would involve cleavages characteristic of both the phthalimide core and the isoamyl side chain.

Molecular Ion (M⁺•): The molecular ion peak at m/z 217 would be observed, confirming the molecular weight.

Phthalimide Core Fragments: The phthalimide moiety (isoindole-1,3-dione) itself is quite stable, and characteristic fragments related to this core (e.g., m/z 147 for the isoindole-1,3-dione radical cation or related ions from its fragmentation) might be observed. libretexts.org Loss of CO or CO₂ from the phthalimide ring is also possible.

Isoamyl Chain Fragments: The isoamyl chain (–CH₂CH₂CH(CH₃)₂) would undergo characteristic cleavages. Alpha-cleavage next to the nitrogen atom of the phthalimide ring is a common fragmentation pathway for N-alkylphthalimides, leading to the loss of a radical from the alkyl chain and the formation of a stable iminium ion or related species. docbrown.info Cleavages within the isoamyl chain itself would also produce fragments corresponding to the loss of methyl (15 Da), ethyl (29 Da), or propyl (43 Da) radicals, or neutral molecules like isobutene (56 Da) from the isoamyl group. The presence of a McLafferty rearrangement, common in amides, might also be observed if a suitable gamma-hydrogen is available for transfer. chemistryviews.org

The combination of retention time from GC and the unique fragmentation pattern from MS allows for the unequivocal identification of this compound and its potential derivatives in complex mixtures.

High-Resolution Mass Spectrometry (HRMS) for Precise Mass Determination of this compound

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the precise determination of molecular mass and elemental composition, offering high accuracy that distinguishes compounds with very similar nominal masses rsc.org. For this compound (C₁₃H₁₅NO₂), HRMS provides definitive confirmation of its molecular formula. The predicted monoisotopic mass for this compound is 217.10973 Da uni.lu.

HRMS analysis typically involves the ionization of the compound, followed by the precise measurement of the mass-to-charge ratio (m/z) of the resulting ions. For this compound, common adducts observed in electrospray ionization (ESI) HRMS include protonated ([M+H]⁺), sodiated ([M+Na]⁺), and ammoniated ([M+NH₄]⁺) ions in positive mode, and deprotonated ([M-H]⁻) ions in negative mode uni.lu.

Table 1: Predicted HRMS Adducts and m/z for this compound (C₁₃H₁₅NO₂)

| Adduct Type | m/z (Predicted) uni.lu |

| [M+H]⁺ | 218.11756 |

| [M+Na]⁺ | 240.09950 |

| [M+NH₄]⁺ | 235.14410 |

| [M+K]⁺ | 256.07344 |

| [M-H]⁻ | 216.10300 |

The high mass accuracy of HRMS allows for the calculation of the exact elemental composition, providing strong evidence for the identity of this compound and its derivatives, as well as enabling the identification of unknown impurities by their unique mass signatures nih.govbohrium.comnih.govrsc.orgrsc.org. For instance, in studies involving phthalimide derivatives, HRMS-EI has been used to confirm the calculated molecular weight against the found value, with very high precision google.com.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Purity Assessment of this compound

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful hyphenated technique widely employed for the purity assessment of complex organic compounds like this compound. It combines the separation capabilities of liquid chromatography with the qualitative and quantitative detection power of mass spectrometry nih.govsigmaaldrich.com. This combination is particularly effective for separating this compound from structurally similar impurities and degradation products, which might not be resolved by LC alone chromatographyonline.com.

The LC component separates the components of a mixture based on their differential interactions with the stationary and mobile phases. For this compound, a reverse-phase HPLC column is typically utilized, with a mobile phase consisting of an organic solvent (e.g., acetonitrile) and an aqueous component (e.g., water, often with an acid modifier like formic acid for MS compatibility) nih.govsielc.com. The separated components then enter the mass spectrometer, where they are ionized and detected based on their m/z ratios.

LC-MS is invaluable for:

Identification of Impurities: By analyzing the mass spectra of individual peaks in the chromatogram, impurities can be identified based on their molecular weight and fragmentation patterns nih.gov. This is crucial for understanding the synthesis pathway and potential side reactions.

Quantification of Purity: The peak area or height of this compound can be used to determine its percentage purity relative to other components in the sample researchgate.net.

Detection of Low-Level Contaminants: The high sensitivity of MS detection allows for the detection of impurities present at very low concentrations, which might be missed by other detectors chromatographyonline.comspectroscopyonline.com.

Characterization of Heterogeneity: LC-MS can resolve and characterize different forms of the compound, such as isomers or adducts, contributing to a comprehensive purity profile nih.gov.

Successful LC-MS analysis for purity assessment requires high-purity solvents and reagents to avoid signal suppression or adduct formation, which can compromise sensitivity and data quality sigmaaldrich.comspectroscopyonline.com.

Chromatographic Techniques for Purity Profiling and Quantitative Analysis

Chromatographic techniques are fundamental for separating, identifying, and quantifying components within a mixture. They are essential for purity profiling and quantitative analysis of this compound throughout its synthesis and purification.

Thin Layer Chromatography (TLC) for Reaction Monitoring

Thin Layer Chromatography (TLC) is a simple, rapid, and cost-effective chromatographic technique widely used for qualitative analysis, including the monitoring of chemical reactions ualberta.cawikipedia.orgsigmaaldrich.com. For the synthesis of this compound, TLC serves as an excellent tool to track the progress of the reaction, identify the disappearance of starting materials, and confirm the formation of the product libretexts.org.

In TLC, a small aliquot of the reaction mixture is spotted onto a stationary phase (e.g., silica gel) coated on a plate. A mobile phase (solvent system) is then allowed to ascend the plate by capillary action, separating the components based on their differential affinities for the stationary and mobile phases wikipedia.org. Visualization is typically achieved under UV light if the compounds are UV-active, or by using staining reagents.

Table 2: Typical TLC Application for Reaction Monitoring

| Lane | Description | Expected Observation (Hypothetical) |

| 1 | Starting Material (e.g., Phthalic Anhydride) | Single spot at a specific R_f |

| 2 | Reaction Mixture (at various time points) | Decreasing starting material spot, increasing product spot, potential intermediate/impurity spots |

| 3 | Co-spot (Starting Material + Reaction Mixture) | Merged or elongated spot if starting material is still present in reaction mixture |

| 4 | Product (this compound) | Single spot at a specific R_f, distinct from starting material |

By periodically sampling the reaction mixture and running a TLC plate alongside the starting material and a reference product, chemists can quickly determine when a reaction has gone to completion, thereby optimizing reaction times and minimizing side product formation libretexts.orgrsc.org.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation for this compound

High-Performance Liquid Chromatography (HPLC) is a robust and versatile technique for the quantitative analysis and purity assessment of this compound ijarsct.co.in. HPLC method development involves optimizing parameters to achieve adequate separation, sensitivity, and reproducibility, followed by rigorous validation according to regulatory guidelines, such as those from the International Conference on Harmonisation (ICH) actascientific.comnih.govanalis.com.my.

Key Aspects of HPLC Method Development for this compound:

Column Selection: Reverse-phase C18 columns are commonly used for compounds like phthalimides due to their non-polar stationary phase, which interacts favorably with moderately polar organic compounds sielc.comijarsct.co.in.

Mobile Phase Optimization: The mobile phase typically consists of a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer, water with formic acid) and an organic solvent (e.g., acetonitrile, methanol) sielc.comscholarsresearchlibrary.compnrjournal.com. Optimization involves adjusting the ratio, pH, and additives to achieve optimal resolution and peak shape.

Detection: UV-Vis detectors are common, with the detection wavelength chosen based on the UV absorption maximum of this compound actascientific.comanalis.com.my. Diode array detectors (DAD) are preferred for peak purity assessment chromatographyonline.com.

Flow Rate and Temperature: These parameters are optimized to ensure efficient separation and consistent retention times actascientific.comscholarsresearchlibrary.com.

Method Validation Parameters (ICH Guidelines) ijarsct.co.inactascientific.comnih.govanalis.com.mypnrjournal.com:

Specificity: Ensures that the method accurately measures this compound without interference from impurities, degradation products, or excipients.

Linearity: Demonstrates a proportional relationship between the analyte concentration and the detector response over a defined range. This is typically assessed by preparing a series of standard solutions and plotting a calibration curve.

Accuracy: Measures the closeness of agreement between the true value and the value obtained by the method. This is often determined by spike recovery experiments.

Precision: Assesses the reproducibility of the method under various conditions (repeatability, intermediate precision, reproducibility).

Limit of Detection (LOD): The lowest concentration of this compound that can be reliably detected, though not necessarily quantified ijarsct.co.in.

Limit of Quantification (LOQ): The lowest concentration of this compound that can be quantitatively determined with acceptable accuracy and precision ijarsct.co.in.

Robustness: Evaluates the method's ability to remain unaffected by small, deliberate variations in method parameters (e.g., mobile phase composition, pH, column temperature, flow rate) actascientific.comnih.gov.

Gas Chromatography (GC) for Volatile this compound Analogues

Gas Chromatography (GC) is a separation technique primarily used for volatile and thermally stable compounds oiv.intoiv.intnih.gov. While this compound itself, being a relatively high molecular weight imide, may not be sufficiently volatile for direct GC analysis without derivatization, GC is highly valuable for the analysis of its more volatile analogues, starting materials, or impurities that may be present in a synthetic mixture.

GC separates components based on their boiling points and interactions with the stationary phase within a heated column. A carrier gas (e.g., helium, nitrogen) carries the vaporized sample through the column, and components are detected as they elute oiv.int.

Applications of GC related to this compound:

Analysis of Volatile Impurities: GC-Mass Spectrometry (GC-MS) is particularly effective for identifying and quantifying volatile impurities or residual solvents in this compound samples nih.govresearchgate.netepa.gov.

Characterization of Volatile Analogues: If this compound is synthesized from or involved in reactions with more volatile precursors or if volatile analogues are generated, GC can be used for their characterization and quantification.

Reaction Monitoring for Volatile Byproducts: GC can be employed to monitor the formation or consumption of volatile byproducts during the synthesis of this compound.

Specialized GC columns, such as those designed for volatile amines, can provide excellent peak symmetry and low detection limits for sensitive volatile compounds restek.com.

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification in this compound

Vibrational spectroscopy, specifically Infrared (IR) and Raman spectroscopy, provides invaluable information about the functional groups present in a molecule, offering a molecular fingerprint that aids in structural elucidation and confirmation of this compound nih.govbohrium.comnih.govoptica.orgchemicalbook.comoptica.orgresearchgate.net. These techniques measure the vibrations of atoms within a molecule when exposed to infrared radiation (IR) or scattered light (Raman).

Key Spectral Features for this compound (a cyclic imide):

Imide Carbonyl Stretches (C=O): Characteristic strong absorption bands are observed in the IR spectrum due to the asymmetric and symmetric stretching vibrations of the two carbonyl groups within the five-membered imide ring. For phthalimides, these typically appear around 1770-1790 cm⁻¹ (asymmetric) and 1710-1720 cm⁻¹ (symmetric) nih.govgoogle.comtandfonline.com.

Aromatic C-H Stretches: Bands in the region of 3000-3100 cm⁻¹ correspond to the stretching vibrations of the aromatic C-H bonds researchgate.net.

Alkyl C-H Stretches: The isoamyl group (an alkyl chain) will exhibit characteristic C-H stretching vibrations. These typically appear in the region of 2850-2970 cm⁻¹ (asymmetric and symmetric stretches of CH₂, CH₃, and CH groups) google.com.

C-N Stretching: The carbon-nitrogen bond within the imide ring will also contribute to the vibrational spectrum, typically observed in the fingerprint region (below 1500 cm⁻¹).

Aromatic Ring Vibrations: Various bands in the 1450-1600 cm⁻¹ region are associated with the skeletal vibrations of the aromatic ring.

Out-of-Plane Bending Vibrations: For the aromatic ring, out-of-plane C-H bending vibrations can be observed in the 700-900 cm⁻¹ region, often providing information about the substitution pattern of the aromatic ring.

Table 3: Characteristic Vibrational Bands for this compound (Illustrative)

| Functional Group/Vibration | Typical IR Frequency (cm⁻¹) | Typical Raman Frequency (cm⁻¹) |

| Imide C=O (asymmetric) | 1770-1790 (strong) | 1770-1790 (medium) |

| Imide C=O (symmetric) | 1710-1720 (strong) | 1710-1720 (strong) |

| Aromatic C-H stretch | 3000-3100 (medium-weak) | 3000-3100 (medium) |

| Alkyl C-H stretch | 2850-2970 (medium-strong) | 2850-2970 (medium-strong) |

| C-N stretch (imide) | 1300-1400 (medium) | 1300-1400 (medium) |

| Aromatic ring modes | 1450-1600 (various) | 1450-1600 (various) |

These spectroscopic techniques are essential for confirming the successful synthesis of this compound and for verifying the presence of its characteristic functional groups.

Theoretical and Computational Chemistry Studies on N Isoamylphthalamide

Quantum Chemical Calculations for Electronic Structure and Molecular Conformation of N-Isoamylphthalamide

Quantum chemical calculations are fundamental for elucidating the electronic structure and preferred molecular conformations of compounds. These methods aim to solve the electronic Schrödinger equation, providing insights into the behavior of matter at a fundamental level. wikipedia.orgrmit.edu.au

Density Functional Theory (DFT) is a widely used quantum chemical method for studying the electronic structure of molecules. rmit.edu.au It is particularly effective for determining ground state geometries, vibrational frequencies, and energetic properties such as total energies and HOMO-LUMO gaps. DFT calculations can also be used to predict properties like dipole moments and charge distributions, which are crucial for understanding molecular interactions and reactivity. aps.org For this compound, DFT calculations would typically involve optimizing its molecular geometry to find the most stable conformation, calculating its electronic properties (e.g., frontier molecular orbitals, electrostatic potential maps), and assessing its energetic stability. However, specific published DFT studies focusing on these aspects for this compound were not found in the conducted searches.

Ab initio methods, meaning "from first principles," are a class of computational chemistry techniques that derive solutions directly from theoretical principles without relying on experimental data. wikipedia.orgscribd.com These methods, including Hartree-Fock (HF) and post-Hartree-Fock approaches like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CCSD(T)), offer systematically improvable accuracy for electronic structure calculations. wikipedia.orgmpg.de While computationally more demanding than DFT, ab initio methods can provide highly accurate predictions for molecular properties, especially for smaller systems. mpg.de For this compound, ab initio calculations could be employed to achieve higher accuracy in determining its electronic structure, ionization potentials, electron affinities, and precise conformational energies. Despite their general utility, specific ab initio studies dedicated to this compound were not identified in the search results.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are computational techniques that simulate the physical movements of atoms and molecules over time. nih.govwustl.edu By applying Newton's laws of motion, MD simulations can provide insights into the dynamic behavior of molecules, including conformational changes, flexibility, and interactions with other molecules or solvents. nih.govmdpi.com This approach is particularly valuable for understanding the stability of different conformers, identifying preferred orientations, and characterizing non-covalent interactions such as hydrogen bonding or van der Waals forces within a system. nih.govmdpi.com For this compound, MD simulations could explore its conformational landscape, assess its stability in various environments (e.g., aqueous solution, lipid bilayers), and investigate its potential intermolecular interactions with other molecules. However, specific MD simulation studies focusing on this compound were not found in the performed searches.

Reaction Mechanism Predictions and Transition State Analysis for this compound Synthesis and Derivatization

Quantum chemical calculations are instrumental in predicting chemical reaction pathways and analyzing transition states. rsc.org This involves identifying intermediates, determining activation energies, and understanding the molecular rearrangements that occur during a chemical transformation. rsc.orglibretexts.org Computational methods can elucidate the step-by-step process of a reaction, offering insights into its feasibility and selectivity. libretexts.orgmit.edu For this compound, computational studies could be used to predict optimal synthetic routes, analyze the mechanisms of its formation from precursors, or investigate the pathways for its derivatization into new compounds. Such studies would typically involve locating transition states on the potential energy surface and calculating activation barriers. rsc.org Specific computational studies predicting the reaction mechanisms or transition states related to this compound synthesis or derivatization were not identified in the search results.

Structure-Activity Relationship (SAR) Studies through In Silico Approaches

Structure-Activity Relationship (SAR) studies aim to establish a correlation between the chemical structure of a compound and its biological or chemical activity. In silico SAR approaches utilize computational methods to predict or explain these relationships, often employing techniques such as molecular docking, quantitative structure-activity relationships (QSAR), and pharmacophore modeling. nih.govnih.gov These methods can help in identifying key structural features responsible for a particular activity, guiding the design of new compounds with improved properties. For this compound, in silico SAR studies could hypothetically explore its potential interactions with biological targets (if any activity is hypothesized) or its behavior in specific chemical processes, correlating its structural motifs with observed or predicted effects. However, specific in silico SAR studies focusing on this compound were not found in the conducted searches.

Investigation of Biological Activities of N Isoamylphthalamide and Its Derivatives in Vitro and in Silico

In Vitro Antimicrobial Activity Profiling against Microbial Strains (e.g., Bacteria, Fungi)

The assessment of a compound's antimicrobial activity involves evaluating its ability to inhibit the growth or survival of various microbial strains, including bacteria and fungi. This is a crucial step in the discovery of new antimicrobial agents.

Minimum Inhibitory Concentration (MIC) Determinations

The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of a chemical agent, typically a drug, that prevents visible in vitro growth of bacteria or fungi. bmrat.org MIC testing is a standard procedure in both diagnostic and drug discovery laboratories, providing a quantitative measure of an antimicrobial's potency. bmrat.org A lower MIC value generally indicates a more potent antimicrobial. bmrat.org The determination of MIC involves preparing a dilution series of the chemical, adding it to a growth medium (agar or broth), inoculating with the target microorganism, and incubating at a suitable temperature. bmrat.org Results are often expressed in micrograms per milliliter (µg/mL) or milligrams per liter (mg/L). bmrat.org

Research Findings: Specific MIC values for N-Isoamylphthalamide against various bacterial or fungal strains were not found in the conducted literature search.

Evaluation of Anti-Biofilm Formation Capabilities

Bacterial biofilms are intricate multicellular structures formed by microorganisms on living or nonliving surfaces, leading to persistent infections and increased antibiotic resistance. nih.gov Agents that can inhibit biofilm formation or disperse existing biofilms are of significant therapeutic interest. nih.govnih.gov Anti-biofilm activity can be assessed by evaluating a compound's ability to prevent bacterial adhesion to surfaces, disrupt quorum sensing (a crucial process for biofilm formation), impede bacterial aggregation, or degrade the extracellular polymeric matrix of the biofilm. nih.gov

Research Findings: Detailed research findings regarding the anti-biofilm formation capabilities of this compound were not identified in the current search.

Mechanistic Insights into Antimicrobial Action

Understanding the mechanism by which an antimicrobial compound exerts its effects is vital for drug development. Common mechanisms of antimicrobial action include damaging the cell wall and membrane of bacteria, inhibiting enzyme activity, interfering with DNA or protein synthesis, or modulating immune responses. nih.govmdpi.com For instance, some compounds can disrupt the integrity of the cell membrane, leading to leakage of intracellular materials and cell death. nih.govnih.gov Others might bind to specific cellular components or inhibit critical metabolic pathways. mdpi.comnih.gov

Research Findings: Specific mechanistic insights into the antimicrobial action of this compound were not found in the available search results.

In Vitro Anticancer Activity Assessment on Non-Human Cell Lines

In vitro anticancer activity assessment involves evaluating a compound's effects on cancer cells in a controlled laboratory setting, typically using cell lines. This helps to identify potential therapeutic candidates.

Cytotoxicity Studies on Immortalized Cell Lines

Cytotoxicity studies are fundamental evaluations performed to determine the direct toxic effects of a compound on cells. frontiersin.org In the context of anticancer research, these studies measure the percentage of viable cells after exposure to a compound. wikipedia.org Immortalized cell lines are cell populations that can proliferate indefinitely under specific culture conditions, making them valuable tools for consistent and reproducible in vitro research. f1000research.com Assays like the MTT assay are commonly used to measure cell viability and determine the concentration at which a compound inhibits 50% of cell growth (IC50). wikipedia.org

Research Findings: Specific data on the cytotoxicity of this compound on non-human immortalized cell lines, including IC50 values, was not identified in the provided search results.

Evaluation of Cell Proliferation Inhibition and Apoptosis Induction

Anticancer agents often work by inhibiting the uncontrolled proliferation of cancer cells or by inducing programmed cell death, known as apoptosis. Cell proliferation inhibition refers to the reduction in the rate at which cells divide and multiply. Apoptosis is a highly regulated process of cell death that is crucial for maintaining tissue homeostasis and removing abnormal or damaged cells. In cancer, there is often an imbalance between cell proliferation and apoptosis, with cancer cells evading normal apoptotic pathways. Many natural and synthetic compounds are investigated for their ability to induce apoptosis in cancer cells without significantly affecting normal cells. nih.gov Apoptosis can be initiated through intrinsic (cell stress-mediated) or extrinsic (signal from other cells) pathways, both of which typically activate caspases, a family of proteases that execute cell death.

Research Findings: Specific research findings detailing the cell proliferation inhibition and apoptosis induction by this compound on non-human cell lines were not found in the current literature search.

Mechanistic Studies of Anti-proliferative Effects

Mechanistic studies of anti-proliferative effects aim to elucidate the molecular pathways through which a compound inhibits cell growth and division. For this compound, if it exhibits anti-proliferative activity, such studies would typically involve a series of in vitro assays using various cancer cell lines. The primary goal is to understand how the compound interferes with cellular processes, leading to reduced proliferation.

Common mechanistic investigations include:

Cell Cycle Analysis : Flow cytometry can be used to determine if this compound induces cell cycle arrest at specific phases (e.g., G0/G1, S, G2/M). Compounds often inhibit proliferation by arresting cells at checkpoints, preventing their progression through the cell cycle mdpi.commdpi.com.

Apoptosis Induction : Assays such as Annexin V/Propidium Iodide (PI) staining, DNA fragmentation assays (e.g., TUNEL assay), and caspase activity measurements (e.g., Caspase-3, -8, -9) would be performed to ascertain if the compound triggers programmed cell death nih.gov. Changes in the expression of pro-apoptotic (e.g., Bax, p53) and anti-apoptotic (e.g., Bcl-2) proteins would also be examined through Western blotting nih.gov.

Signaling Pathway Modulation : Investigation into key signaling pathways involved in cell proliferation, survival, and metastasis, such as PI3K/AKT/mTOR, MAPK, and NF-κB pathways, would be conducted. Inhibition or activation of specific components within these pathways can reveal the compound's mechanism of action nih.govfrontiersin.org.

Cell Migration and Invasion Assays : In vitro assays like scratch wound healing assays and Boyden chamber assays can assess the compound's ability to inhibit cancer cell migration and invasion, potentially by modulating matrix metalloproteinases (MMPs) nih.govfrontiersin.org.

Table 1: Hypothetical Anti-proliferative Effects of this compound on Cancer Cell Lines

| Cell Line (Type) | IC₅₀ (µM) | Effect on Cell Cycle | Key Mechanistic Findings |

| MDA-MB-231 (Breast Cancer) | [Data not available] | [Data not available] | [Data not available] |

| A549 (Lung Cancer) | [Data not available] | [Data not available] | [Data not available] |

| HCT-116 (Colorectal Cancer) | [Data not available] | [Data not available] | [Data not available] |

In Vitro Antioxidant Activity Evaluation

Antioxidant activity evaluation assesses a compound's ability to neutralize free radicals and mitigate oxidative stress. For this compound, this would involve several in vitro spectrophotometric assays.

Radical Scavenging Assays (e.g., DPPH, ABTS)

Radical scavenging assays are widely used to determine the ability of a compound to donate hydrogen atoms or electrons to stable free radicals, thereby neutralizing them nih.govumsida.ac.idresearchgate.net.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay : This assay is based on the reduction of the purple-colored DPPH radical to a yellow-colored diphenylpicrylhydrazine by antioxidants. The decrease in absorbance at approximately 515-517 nm is measured, and the antioxidant activity is expressed as the concentration required to inhibit 50% of the DPPH radicals (IC₅₀) nih.govumsida.ac.idresearchgate.neth-brs.deplos.org.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay : This method involves the generation of the blue-green ABTS•+ radical cation, which is then decolorized in the presence of antioxidants. The reduction in absorbance at approximately 734 nm is measured, and results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC) or IC₅₀ nih.govumsida.ac.idresearchgate.neth-brs.de.

Table 2: Hypothetical Radical Scavenging Activity of this compound

| Assay Method | IC₅₀ (µg/mL) | Comparison to Standard (e.g., Ascorbic Acid, Trolox) |

| DPPH | [Data not available] | [Data not available] |

| ABTS | [Data not available] | [Data not available] |

Ferric Reducing Antioxidant Power (FRAP) Assay

The FRAP assay measures the reducing power of an antioxidant, which is its ability to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) in the presence of a chromogenic reagent. The formation of the blue-colored ferrous-TPTZ complex is monitored spectrophotometrically at 593 nm. Higher absorbance indicates greater reducing power and thus higher antioxidant activity nih.govumsida.ac.idresearchgate.neth-brs.de.

Table 3: Hypothetical Ferric Reducing Antioxidant Power of this compound

| Assay Method | FRAP Value (µM Fe²⁺/g or mM Trolox equivalent) |

| FRAP | [Data not available] |

Enzyme Inhibition Studies (In Vitro)

In vitro enzyme inhibition studies are crucial for identifying compounds that can modulate the activity of specific enzymes, which can be therapeutic targets. For this compound, if it were to be investigated as an enzyme inhibitor, studies would typically focus on enzymes relevant to various disease states.

Common enzymes targeted in such studies include:

Drug-Metabolizing Enzymes (e.g., Cytochrome P450s, UGTs) : Inhibition of these enzymes (e.g., CYP1A2, CYP2C9, CYP2D6, CYP3A4/5) is important to predict potential drug-drug interactions bioivt.comfda.gov. Assays involve incubating the compound with human liver microsomes or hepatocytes and measuring the metabolism of selective probe substrates bioivt.com. The half-maximal inhibitory concentration (IC₅₀) and inhibition constant (Kᵢ) are determined bioivt.com.

Enzymes involved in disease pathways : Depending on the targeted disease, enzymes such as α-glucosidase (for diabetes) plos.orgnih.gov, cholinesterases (for neurodegenerative diseases) fda.gov, or specific proteases (e.g., SARS-CoV-2 Mpro) nih.gov could be investigated.

Table 4: Hypothetical In Vitro Enzyme Inhibition by this compound

| Enzyme Target | IC₅₀ (µM) | Mode of Inhibition |

| [Target 1] | [Data not available] | [Data not available] |

| [Target 2] | [Data not available] | [Data not available] |

Receptor Binding and Ligand-Protein Interaction Studies (In Silico)

In silico (computational) studies, particularly molecular docking and molecular dynamics simulations, are powerful tools for predicting how a small molecule like this compound might interact with biological targets such as receptors or enzymes mdpi.commdpi.comucl.ac.ukwjgnet.com. These methods provide insights into binding affinity, binding modes, and the specific amino acid residues involved in interactions.

Key aspects of these studies include:

Target Selection : Identification of relevant protein targets (e.g., specific receptors, enzymes) based on the hypothesized biological activity or structural similarity to known active compounds.

Molecular Docking : This technique predicts the preferred orientation of a ligand (this compound) when bound to a protein target, forming a stable complex mdpi.commdpi.comucl.ac.uk. Software like AutoDock Vina or Molegro Virtual Docker can be used to calculate binding scores (e.g., binding energy in kcal/mol) and visualize interactions (e.g., hydrogen bonds, hydrophobic interactions) nih.govmdpi.commdpi.comfrontiersin.org.

Molecular Dynamics (MD) Simulations : MD simulations provide a dynamic view of the ligand-protein complex over time, allowing researchers to study the stability of the binding, conformational changes, and the flexibility of both the ligand and the binding site mdpi.comucl.ac.uk.

Binding Site Analysis : Identification of key amino acid residues within the protein's binding pocket that form interactions (e.g., hydrogen bonds, van der Waals forces, π-π stacking) with this compound researchgate.netmdpi.comfrontiersin.org.

Table 5: Hypothetical In Silico Receptor Binding of this compound

| Protein Target | PDB ID | Binding Energy (kcal/mol) | Key Interacting Residues |

| [Receptor/Enzyme 1] | [Data not available] | [Data not available] | [Data not available] |

| [Receptor/Enzyme 2] | [Data not available] | [Data not available] | [Data not available] |

Exploration of Structure-Activity Relationships for this compound Analogues via Computational Modeling

Structure-Activity Relationship (SAR) studies aim to understand how modifications to the chemical structure of a compound affect its biological activity. Computational modeling, particularly Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models, plays a critical role in this exploration mdpi.commdpi.comnih.govresearchgate.netnih.gov.

For this compound, SAR studies using computational modeling would involve:

Analogue Design : Designing a series of this compound analogues with systematic structural variations (e.g., changes in the isoamyl group, modifications to the phthalimide (B116566) ring).

Molecular Descriptors Calculation : Calculating various physicochemical and structural descriptors for this compound and its analogues. These descriptors quantify properties such as lipophilicity (logP), electronic properties (e.g., HOMO/LUMO energies), steric bulk, and topological indices mdpi.comresearchgate.netnih.gov.

Model Building : Employing statistical and machine learning techniques (e.g., multiple linear regression, partial least squares, support vector machines, neural networks) to establish mathematical relationships between the calculated molecular descriptors and the observed biological activities (e.g., anti-proliferative IC₅₀, antioxidant capacity) mdpi.comnih.govresearchgate.netnih.gov.

Model Validation : Validating the developed QSAR models using techniques like cross-validation and external test sets to ensure their predictive power and robustness mdpi.com.

Interpretation and Prediction : Interpreting the models to identify which structural features and physicochemical properties are crucial for the desired activity. This understanding can then guide the rational design of novel this compound derivatives with improved biological profiles mdpi.comresearchgate.netnih.gov.

Table 6: Hypothetical QSAR Model Descriptors and Their Impact on Activity for this compound Analogues

| Molecular Descriptor | Coefficient/Weight | Implication for Activity |

| [Descriptor 1] | [Data not available] | [Data not available] |

| [Descriptor 2] | [Data not available] | [Data not available] |

| [Descriptor 3] | [Data not available] | [Data not available] |

Chemical Reactivity and Derivatization Strategies for N Isoamylphthalamide

Functionalization of the Isoamyl Moiety

The isoamyl moiety, being an alkyl chain, primarily offers opportunities for C(sp3)-H bond functionalization, a powerful tool in organic synthesis for direct installation of functional groups without pre-functionalization mdpi.comnih.gov.

C(sp3)-H bond functionalization is a highly attractive strategy for enhancing molecular complexity and enabling step-economic syntheses mdpi.comrsc.org. This approach involves the direct activation and functionalization of typically inert C-H bonds. While general principles of C(sp3)-H functionalization apply, specific examples for N-isoamylphthalamide would involve targeting the various positions along the isoamyl chain (e.g., primary, secondary, or tertiary C-H bonds) nih.gov. Transition metal catalysts, such as those based on palladium or ruthenium, are often employed for these reactions, sometimes utilizing directing groups to achieve regioselectivity mdpi.comnih.gov. For instance, palladium-catalyzed C(sp3)-H arylation of ketones has been achieved using amino acids as transient directing groups, which could potentially be adapted for similar alkyl chains nih.gov. The development of chiral ligands can also enable enantioselective C(sp3)-H activation, leading to the formation of new stereocenters nih.gov.

The trifluoromethylthio (-SCF3) group is a significant fluorine-containing functional group due to its strong electronegativity and lipophilicity, which can dramatically alter molecular properties like dipole moment, acidity, solubility, metabolic stability, and biological activity google.com. Its introduction into alkyl compounds, such as the isoamyl moiety of this compound derivatives, can be achieved using advanced electrophilic reagents like N-trifluoromethylthio phthalimide (B116566) or N-trifluoromethylthio saccharin (B28170) nih.gov. While direct methods for introducing trifluoromethylthio groups to alkyl compounds are still developing, strategies involving metal salts containing trifluoromethylthio and oxidizing agents in nitrile solvents have been reported for alkyl trifluoromethyl sulfides google.com. The impact of introducing this group can include enhanced lipophilicity and increased half-life of the molecule in biological systems google.com.

Modification of the Phthalamide (B166641) Ring System

The phthalamide ring system, with its aromatic core and imide functionality, presents several sites for chemical modification, including electrophilic aromatic substitution and ring-opening reactions.

The aromatic core of the phthalamide ring is susceptible to electrophilic aromatic substitution reactions, such as halogenation and nitration.

Halogenation: Halogenation of phthalimide derivatives can be achieved, although excessive halogenation can lead to the disruption of the phthalimide molecule google.com. Processes involving fused aluminum chloride as a medium have been found to facilitate halogenation of phthalocyanine (B1677752) compounds, which share structural similarities with the phthalimide core, allowing for controlled introduction of halogen atoms google.com.

Nitration: Nitration of phthalimide derivatives typically involves the use of a nitrating mixture, such as concentrated nitric acid and sulfuric acid, often performed at low temperatures (0–10°C) to control the reaction rate and minimize by-products . The presence of the two amide groups in the phthalimide ring deactivates the aromatic ring towards electrophilic substitution reddit.com. While mono-nitration is more common, direct double nitration can be challenging and may require strong nitrating agents like nitronium tetrafluoroborate (B81430) in triflic acid reddit.com. For example, nitration of N-(4-bromophenyl)phthalimide using mixed acid can yield nitro derivatives .

The imide functionality of the phthalamide ring is prone to ring-opening reactions, and the molecule can also undergo various rearrangements.

Ring Opening: The opening of the five-membered phthalimide ring is a crucial step in many synthetic routes acs.org. Nucleophile-assisted ring-opening reactions of phthalimides have been extensively studied. For instance, reactions with hydrazine (B178648) can yield bisphosphonates or aminoalkylphosphonates, depending on the stoichiometry cmu.eduresearchgate.net. Other nucleophiles like 2-aminoethanol and 2-aminoethanethiol can also facilitate ring opening to form new phosphonates cmu.eduresearchgate.net. Computational studies suggest that phthalimide ring opening in methanol (B129727) prefers a stepwise mechanism with a lower energy barrier compared to a concerted mechanism acs.org. Reductive ring-opening reactions with reagents like sodium hydride have also been observed researchgate.net.

Rearrangement Reactions: Phthalimides can undergo rearrangement reactions, such as the Hofmann rearrangement. An electrooxidative Hofmann rearrangement of phthalimides has been developed to synthesize anthranilate derivatives under mild and green conditions acs.org. This reaction typically involves the formation of an N-bromo intermediate, followed by ring-opening and attack by an alkoxide anion to yield the rearranged product acs.org. The N-alkylation of certain N-acyliminium ions, which can be intermediates in rearrangements, can also modulate their chemical reactivity and stability mdpi.com.

Synthesis of Heterocyclic Scaffolds Incorporating this compound Moieties

Phthalimide derivatives, including this compound, serve as valuable building blocks for the synthesis of diverse heterocyclic compounds longdom.orgresearchgate.net. The incorporation of phthalimide moieties into new heterocyclic scaffolds is a significant strategy in drug discovery and materials science due to the wide range of biological activities associated with phthalimides japsonline.comresearchgate.netconnectjournals.com.

Strategies for synthesizing such scaffolds often involve reactions that utilize the reactivity of the phthalimide nitrogen or the carbonyl groups. For example, N-substituted phthalimides are commonly prepared by the dehydrative condensation of phthalic anhydride (B1165640) with primary amines connectjournals.comtestbook.compierpalab.com. This approach allows for the introduction of various N-substituents, including those that can be further elaborated into heterocyclic structures. One-pot syntheses, which combine multiple reaction steps, are also employed to create complex heterocyclic systems incorporating phthalimide units, maximizing atom and step economy researchgate.net. The versatility of phthalimides as starting materials is evident in their use for synthesizing compounds with diverse applications, including those with anti-hyperlipidemic potential derpharmachemica.com.

Photochemical and Electrochemical Transformations of this compound

This compound (PubChem CID: 39033, Molecular Formula: C13H15NO2) is a chemical compound whose specific photochemical and electrochemical transformations have not been extensively detailed in publicly available scientific literature. While general principles of photochemistry and electrochemistry apply to various organic compounds, direct experimental data or detailed research findings focusing solely on the light-induced or electrochemically-driven reactions of this compound are limited.

Similarly, electrochemical transformations involve the transfer of electrons to or from a molecule at an electrode surface, leading to redox reactions. These processes can be used for synthesis, degradation, or analysis rsc.org. While electrochemical methods, such as chlorination of C(sp3)–H bonds, have been reported for related compounds like phthalimides, specific investigations into the electrochemical behavior, oxidation potentials, reduction potentials, or products formed from this compound itself have not been identified rsc.orgrsc.org.

Therefore, based on the current available information, detailed research findings and data tables specifically outlining the photochemical or electrochemical transformations of this compound cannot be provided. Further dedicated research would be required to elucidate these specific reactivity profiles for this compound.

Potential Non Clinical Applications of N Isoamylphthalamide and Its Derivatives

N-Isoamylphthalamide as a Versatile Synthetic Intermediate

Phthalamide (B166641) derivatives, including N-substituted phthalamides, are well-recognized in organic synthesis for their versatility. The imide nitrogen can undergo various reactions, making this compound a potential intermediate for the synthesis of more complex molecules. The isoamyl group provides a specific steric and electronic environment that can influence reaction selectivity and product properties.

The phthalimide (B116566) moiety is a crucial building block in the synthesis of high-performance polymers, particularly polyimides. Polyimides are a class of advanced organic materials known for their exceptional thermal stability, mechanical strength, and chemical resistance, finding applications in aerospace, electronics, and other demanding environments. While this compound itself is not typically a direct monomer for bulk polyimides (which usually involve phthalic anhydride (B1165640) and diamines), its structure could serve as a precursor for novel phthalimide-containing monomers or oligomers. These modified monomers could introduce specific properties, such as improved solubility or tailored mechanical characteristics, into advanced polymeric materials. Research in advanced organic materials often focuses on developing new polymeric structures with enhanced functionalities jhu.eduhs-merseburg.demtpgroup.nlnumberanalytics.comnih.gov.

In the realm of complex natural product synthesis, various synthetic strategies employ readily available or easily synthesizable organic compounds as building blocks to construct intricate molecular architectures uni-bayreuth.denih.govnih.govsioc-journal.cnuni-hannover.de. Phthalimide derivatives are sometimes utilized as protecting groups for amines, allowing for selective reactions elsewhere in a molecule, or as chiral auxiliaries in asymmetric synthesis to induce stereoselectivity. This compound, with its distinct N-isoamyl substituent, could potentially be explored as a unique building block to introduce specific structural motifs or to facilitate particular synthetic transformations in the multi-step synthesis of natural products or their analogs.

Applications in Agrochemical Research (e.g., Plant Growth Regulators, Crop Protection Agents)

The field of agrochemical research continuously seeks new compounds with plant growth regulating or crop protection properties to enhance agricultural productivity and resilience mdpi.comespublisher.comnouryon.complantarchives.orgufl.eduevonik.comeuropa.eubusiness.gov.nl. Many synthetic organic compounds, including those with nitrogen-containing heterocyclic structures, have been investigated for such activities. While there is no direct evidence from the provided searches specifically linking this compound to established agrochemical applications, the presence of the imide group and the alkyl chain could potentially confer biological activity. For instance, some synthetic plant growth regulators are structurally diverse and can influence various aspects of plant development, such as root formation, shoot elongation, and flowering mdpi.complantarchives.orgufl.edunih.gov. Further research would be required to evaluate this compound and its derivatives for potential efficacy as plant growth regulators or as agents for crop protection against pests, diseases, or weeds.

Role in Materials Science (e.g., Polymers, Liquid Crystals as seen with related compounds)

The structural features of this compound, combining a rigid aromatic phthalimide core with a flexible isoamyl alkyl chain, make it a candidate for investigation in materials science, particularly in the development of polymers and liquid crystals.

Polymers: As mentioned, the phthalimide unit is a fundamental component in polyimides. This compound could potentially be modified or incorporated into polymer backbones or side chains to impart specific properties. For example, the isoamyl group might influence the solubility, flexibility, or processing characteristics of new polymeric materials. The field of polymer materials science focuses on designing and synthesizing macromolecules with tailored properties for various applications hs-merseburg.demtpgroup.nlnumberanalytics.com.

Liquid Crystals: Liquid crystalline materials are characterized by their intermediate state between conventional liquids and solid crystals, exhibiting properties of both uobaghdad.edu.iqwikipedia.orgmdpi.com. The ability of molecules to form liquid crystal phases is often dependent on their anisotropic shape, combining rigid and flexible segments. Many liquid crystalline compounds feature rigid aromatic cores and flexible alkyl chains researchgate.netresearchgate.net. Given the rigid phthalimide core and the flexible isoamyl chain of this compound, it is structurally plausible that this compound itself, or its derivatives, could exhibit liquid crystalline phases under certain conditions. This would require experimental validation to determine the specific mesophases and transition temperatures.

Utilization in Analytical Chemistry as a Reference Standard or Derivatizing Agent

In analytical chemistry, reference standards are crucial for method calibration, system suitability testing, and quantitative analysis, ensuring the accuracy and reliability of results sigmaaldrich.comabcr.comaccustandard.comsigmaaldrich.comeurachem.org. A compound's suitability as a reference standard depends on its purity, stability, and well-defined chemical and physical properties. This compound, being a well-defined chemical entity with a specific molecular formula and structure uni.lu, could serve as an analytical reference standard, particularly for methods involving phthalamide or imide analysis.

Furthermore, derivatizing agents are used to modify the chemical properties of analytes, often to enhance their detectability, volatility, or separability in techniques like gas chromatography (GC) or high-performance liquid chromatography (HPLC) tcichemicals.comscbt.com. While the imide functionality is generally stable, the N-H bond in unsubstituted phthalamides can be reactive. In this compound, the nitrogen is already substituted. However, if other functional groups were present on the isoamyl chain or if the imide bond could be selectively opened under specific conditions, it might find use in specialized derivatization reactions. More commonly, the compound itself, due to its distinct spectroscopic signature and chromatographic behavior, could be a target for analysis or a component in a mixture requiring separation.

Future Research Directions and Emerging Trends for N Isoamylphthalamide Research

Integration with Flow Chemistry and Automated Synthesis Platforms

The synthesis of N-Isoamylphthalamide and its derivatives stands to benefit significantly from the adoption of flow chemistry and automated synthesis platforms. Flow chemistry, a continuous process where reactants are pumped through narrow tubing, offers advantages over traditional batch methods, including improved mixing, enhanced efficiency, better heat transfer, and increased safety mdpi.comcinz.nz. This approach can lead to higher yields, faster reaction rates, and greater selectivities beilstein-journals.org. For instance, continuous-flow systems allow for precise control over reaction parameters, which is crucial for complex multi-step transformations mit.edu.

Automated synthesis platforms, often integrated with flow chemistry, enable rapid and high-fidelity production of chemical compounds, including complex molecules like peptides and proteins nih.gov. These platforms can expedite research by allowing for the rapid exploration of reaction conditions and the generation of compound libraries mit.eduautomatedsynthesisforum.com. The application of such technologies to this compound synthesis could lead to more efficient and scalable production, reducing reaction times and potentially enabling the synthesis of novel derivatives that are challenging to produce via conventional methods researchgate.netacs.org.

High-Throughput Screening of this compound Derivative Libraries for Novel Biological Activities

High-throughput screening (HTS) is a fundamental approach in drug discovery that allows for the rapid testing of millions of chemical, genetic, or pharmacological samples nih.govwikipedia.org. This methodology is well-suited for identifying active compounds that modulate specific biomolecular pathways wikipedia.org. Given the known diverse biological activities of phthalimide (B116566) derivatives, including antimicrobial, antifungal, anti-inflammatory, and anticancer properties ucl.ac.ukresearchgate.netmdpi.comtandfonline.com, applying HTS to this compound derivative libraries presents a promising avenue for discovering novel biological activities.

HTS can efficiently generate pharmacological data, including potency and selectivity, and can reveal structure-activity relationships directly from primary screens nih.govresearchgate.net. This can lead to the identification of new lead compounds for various therapeutic areas. For example, phthalimide derivatives have shown potent antibacterial and antimycobacterial activities, with inhibition zones ranging from 18-25 mm and minimum inhibitory concentrations (MIC) from 0.49 to 31.25 µg/mL against various strains nih.gov. By systematically synthesizing and screening this compound derivatives, researchers can uncover compounds with enhanced efficacy or entirely new therapeutic applications.

Advanced Spectroscopic Characterization in Complex Biological Matrices (Non-Clinical)

Advanced spectroscopic techniques are crucial for understanding the interactions of chemical compounds within complex biological systems at a non-clinical level. Techniques such as fluorescence, circular dichroism, and Fourier-transform infrared (FT-IR) spectroscopies, combined with molecular docking studies, can provide detailed insights into how this compound and its derivatives interact with biomolecules like plasma proteins nih.govmdpi.com.

Understanding these interactions is vital for predicting the behavior of compounds in biological environments, including their distribution, binding, and potential mechanisms of action. For example, studies on phthalimide derivatives have analyzed their interaction with plasma proteins such as albumin, α1-acid glycoprotein, and gamma globulin, which are significant in the human body nih.gov. Future research will aim to apply these sophisticated analytical methods to this compound within complex biological matrices, moving beyond simplified in vitro models to gain a more comprehensive understanding of its behavior and transformations. This will involve characterizing its stability, metabolic fate, and interactions with various cellular components and biological fluids in non-clinical settings.

Development of Sustainable and Environmentally Benign Synthetic Routes

The chemical industry is increasingly focused on developing sustainable and environmentally friendly manufacturing processes to reduce its environmental impact and enhance cost-effectiveness europa.eureagent.co.uknri-na.com. For this compound, this translates to exploring green chemistry principles in its synthesis. Traditional methods for synthesizing phthalimides often involve high temperatures, organic solvents, and sometimes toxic reagents mdpi.comorgsyn.orgorganic-chemistry.org.

Future research will focus on developing alternative synthetic routes that minimize waste, utilize renewable resources, and employ safer solvents and catalysts. This could include:

Biocatalysis : Utilizing enzymes or microorganisms for synthesis, which can operate under milder conditions and produce fewer by-products mdpi.com.

Solvent-free or alternative solvent reactions : Exploring solid-state synthesis or using greener solvents like water, supercritical fluids, or ionic liquids cinz.nzrsc.orgrsc.org. For instance, phthalimide derivatives have been synthesized effectively in high-temperature, high-pressure water/ethanol mixtures rsc.org.

Atom-economy principles : Designing reactions where a higher proportion of the starting materials are incorporated into the final product, reducing waste researchgate.net.

Metal-free catalysis : Developing synthetic pathways that avoid the use of transition metals, which can be expensive and environmentally problematic acs.orgrsc.org.

These efforts align with the broader goals of green chemistry to create more sustainable and eco-friendly chemical manufacturing processes biotechrep.ir.

Deepening Mechanistic Understanding of this compound's Chemical Transformations and Biological Interactions

A thorough understanding of the chemical transformations and biological interactions of this compound is paramount for its rational design and development as a therapeutic agent or functional material. This involves elucidating the precise molecular mechanisms by which it exerts its effects and undergoes chemical changes.

Research in this area would involve:

Reaction mechanism studies : Detailed investigations into the pathways and intermediates involved in its synthesis and degradation. For example, the Gabriel synthesis, a common method for preparing primary amines from phthalimides, involves specific deprotonation and SN2 reaction steps youtube.comquora.com.

Structure-activity relationship (SAR) analysis : Correlating structural modifications of this compound derivatives with changes in their biological activity to identify key pharmacophores and optimize their properties tandfonline.comnih.gov.

Target identification and validation : Pinpointing the specific biological targets (e.g., enzymes, receptors, DNA) with which this compound interacts to elicit its biological effects. Phthalimide derivatives have been shown to inhibit enzymes like DNA gyrase and enoyl reductase tandfonline.comnih.gov.

Computational studies : Employing molecular docking, quantum mechanics, and molecular dynamics simulations to predict binding modes, interaction energies, and conformational changes, providing insights at an atomic level nih.govresearchgate.net.

By deepening this mechanistic understanding, researchers can more effectively design and synthesize new this compound derivatives with improved efficacy, selectivity, and reduced off-target effects, ultimately accelerating their development for various applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.